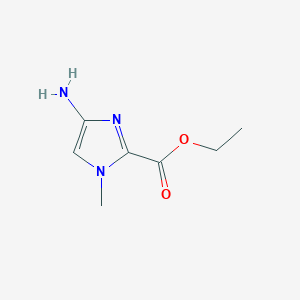

4-amino-1-metil-1H-imidazol-2-carboxilato de etilo

Descripción general

Descripción

Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals

Aplicaciones Científicas De Investigación

Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Mecanismo De Acción

Target of Action

Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate is a derivative of imidazole . Imidazole derivatives are known to bind with high affinity to multiple receptors , making them useful in the development of new drugs . .

Mode of Action

Imidazole derivatives are known to interact with their targets and cause changes that result in various biological activities .

Biochemical Pathways

Imidazole derivatives are known to affect various biochemical pathways, resulting in diverse biological activities .

Pharmacokinetics

It is known that the compound has a molecular weight of 16918 and is a solid at room temperature . It is stored at temperatures between 2-8°C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

Imidazole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Action Environment

It is known that the compound is stored in an inert atmosphere at temperatures between 2-8°c , suggesting that temperature and atmospheric conditions could potentially influence its stability and efficacy.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-cyanoacetate with formamide in the presence of a base, followed by cyclization to form the imidazole ring. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The amino and ester groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various amine derivatives .

Comparación Con Compuestos Similares

Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate can be compared with other similar compounds such as:

2-Ethyl-4-methyl-1H-imidazole: Known for its use in epoxy curing and as an intermediate in pharmaceuticals and agrochemicals.

Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate:

The uniqueness of ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate lies in its specific functional groups and the resulting chemical and biological properties that differentiate it from other imidazole derivatives.

Actividad Biológica

Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate (EAM) is a compound of significant interest in medicinal chemistry and biological research due to its diverse pharmacological properties. This article explores the biological activity of EAM, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

EAM is characterized by an imidazole ring structure along with an amino group and a carboxylate ester. Its molecular formula is with a molecular weight of approximately 170.18 g/mol. The presence of these functional groups contributes to its chemical reactivity and potential biological activity.

Target Interactions

EAM interacts with various biological targets, influencing multiple biochemical pathways. It is known to exhibit:

- Antimicrobial Activity : EAM demonstrates efficacy against a range of pathogens, including bacteria and fungi.

- Anticancer Properties : It has shown potential in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : EAM may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Biochemical Pathways

Research indicates that EAM affects several biochemical pathways, which can lead to diverse biological effects. These include:

- Inhibition of Enzymatic Activity : EAM may inhibit specific enzymes involved in disease processes.

- Modulation of Cell Signaling : It can influence signaling pathways that regulate cell proliferation and survival.

Biological Activities

The biological activities of EAM can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria. |

| Anticancer | Induces apoptosis in cancer cell lines; inhibits tumor growth. |

| Anti-inflammatory | Reduces inflammation through cytokine modulation. |

| Antioxidant | Scavenges free radicals, reducing oxidative stress. |

Antimicrobial Studies

EAM has been tested for its antimicrobial properties against various pathogens. A study indicated that it exhibits significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, demonstrating a zone of inhibition comparable to standard antibiotics.

Anticancer Research

In vitro studies have shown that EAM can inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. Mechanistic studies suggest that EAM induces apoptosis via the mitochondrial pathway, leading to increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

Anti-inflammatory Effects

EAM has been evaluated for its anti-inflammatory properties in animal models. It was found to significantly reduce the levels of inflammatory markers such as TNF-alpha and IL-6 in serum after administration in models of induced inflammation .

Case Studies

-

Case Study on Antimicrobial Activity :

A clinical study assessed the effectiveness of EAM in treating skin infections caused by MRSA. Patients receiving EAM showed a marked improvement compared to those treated with placebo, suggesting its potential as an alternative treatment option for resistant infections. -

Case Study on Cancer Treatment :

In a preclinical model using xenograft tumors, administration of EAM resulted in a significant reduction in tumor size compared to control groups. This highlights its potential utility as a chemotherapeutic agent.

Propiedades

IUPAC Name |

ethyl 4-amino-1-methylimidazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-3-12-7(11)6-9-5(8)4-10(6)2/h4H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHFXKJLDMNBQRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CN1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426530 | |

| Record name | ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128293-62-9 | |

| Record name | ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.